molecular formula C12H4Cl4O B3066505 1,2,3,7-Tetrachlorodibenzofuran CAS No. 83704-22-7

1,2,3,7-Tetrachlorodibenzofuran

Cat. No.: B3066505
CAS No.: 83704-22-7
M. Wt: 306 g/mol
InChI Key: MDNZFYGATDCKRB-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrachlorodibenzofuran (1,2,3,7-TCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 1, 2, 3, and 7 positions of the dibenzofuran structure. Unlike its more widely studied isomer, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), which is recognized for extreme toxicity and environmental persistence, 1,2,3,7-TCDF has distinct physicochemical and toxicological properties influenced by its unique substitution pattern. This compound is part of a broader class of 135 chlorinated dibenzofuran congeners, where chlorine positioning critically determines biological activity, environmental fate, and metabolic pathways .

Properties

IUPAC Name

1,2,3,7-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNZFYGATDCKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232537
Record name 1,2,3,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-22-7
Record name 1,2,3,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27924P92AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

OH Radical-Initiated Atmospheric Degradation

The dominant atmospheric degradation pathway for 2,3,7,8-TCDF involves reactions with hydroxyl radicals (OH) . Key findings include:

  • Mechanism :

    • OH addition occurs preferentially at the less chlorinated positions, forming TCDF-OH adducts.

    • Subsequent reactions involve:

      • Furan ring cleavage via O₂ addition or abstraction.

      • Dechlorination (Cl atom elimination) to form HO₂ radicals.

      • Bimolecular reactions with NO or H₂O, producing carbonyl radicals .

  • Kinetics :

    • Rate constants for OH + TCDF reactions range from 3.6×10133.6\times 10^{-13} to 1.2×10121.2\times 10^{-12} cm³ molecule⁻¹ s⁻¹ at 298 K .

    • Activation energies (EaE_a) vary by pathway:

      • Cl abstraction : Ea8.2E_a\approx 8.2 kcal/mol.

      • O₂ addition : Ea5.7E_a\approx 5.7 kcal/mol .

Methylidyne Radical (CH) Reactions

Theoretical studies on 2,3,7,8-TCDF and CH radicals reveal multi-channel reactivity :

  • Reaction Channels :

    Attack Site Product Stability Thermodynamics
    C–C bondsHighΔH=42.3\Delta H=-42.3 kcal/mol
    C–Cl bondsModerateΔH=28.7\Delta H=-28.7 kcal/mol
    C–O bondsLowΔH=15.4\Delta H=-15.4 kcal/mol
    • The most favorable pathway involves CH insertion into C–C bonds (excluding chlorinated sites) .

  • Kinetic Preference :

    • Rate-determining steps exhibit energy barriers below 10 kcal/mol, favoring rapid product formation .

Thermodynamic and Kinetic Trends

  • Thermodynamic Stability :

    • Exothermic processes dominate (ΔG<0\Delta G<0), driven by Cl and OH radical interactions .

  • Environmental Impact :

    • HO₂ and Cl radicals generated during degradation contribute to atmospheric oxidation cycles .

Gaps and Limitations

  • No experimental or computational data directly address 1,2,3,7-TCDF . Extrapolations from 2,3,7,8-TCDF assume similar reactivity, but positional chlorine substitution may alter activation barriers and product distributions.

  • Future studies should prioritize isomer-specific analyses to resolve these uncertainties.

This synthesis underscores the need for targeted investigations into 1,2,3,7-TCDF’s reactivity, particularly regarding radical interactions and environmental persistence. Existing data for structural analogs provide foundational insights but lack specificity.

Scientific Research Applications

Ecotoxicological Studies

TCDF, like other chlorinated compounds, has been extensively studied for its effects on wildlife and ecosystems. Research indicates that TCDF can bioaccumulate in aquatic organisms, leading to significant ecological risks.

  • Aquatic Toxicity : TCDF has been shown to affect various aquatic species, including fish and invertebrates. Studies have documented its impact on reproductive success and developmental abnormalities in fish exposed to contaminated sediments .
  • Terrestrial Impact : Terrestrial wildlife, particularly birds and mammals, are also at risk due to TCDF exposure through contaminated food sources. The compound's ability to disrupt endocrine systems has raised concerns about its long-term effects on population dynamics in affected species .

Human Health Risk Assessments

The potential health risks associated with TCDF exposure have prompted numerous epidemiological studies. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have conducted assessments to evaluate the carcinogenic risks posed by TCDF.

  • Carcinogenicity : TCDF is classified alongside other dioxins as a probable human carcinogen. Epidemiological studies have linked exposure to increased incidences of cancers such as soft tissue sarcoma and non-Hodgkin lymphoma among occupational cohorts exposed to dioxin-contaminated substances .
  • Toxicity Equivalency Factors (TEFs) : The EPA has developed TEFs for TCDF to assess its relative toxicity compared to other dioxins. This methodology aids in evaluating cumulative risks from exposure to multiple dioxin-like compounds .

Research Chemical Applications

While TCDF lacks commercial applications, it is utilized in laboratory settings for various research purposes:

  • Toxicological Research : Researchers use TCDF to study the mechanisms of dioxin toxicity, including its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates many of the toxic effects associated with dioxins .
  • Environmental Monitoring : TCDF serves as a marker for environmental contamination studies. Its presence in biological samples can indicate exposure levels and help assess the effectiveness of remediation efforts .

Case Study 1: Great Lakes Ecosystem

Research conducted in the Great Lakes region highlighted the bioaccumulation of TCDF in fish populations. Studies revealed that fish exposed to contaminated sediments exhibited reproductive issues and developmental deformities, prompting investigations into sediment remediation strategies .

Case Study 2: Occupational Exposure

A cohort study involving workers at a chemical manufacturing plant demonstrated a correlation between TCDF exposure and increased cancer mortality rates. This study emphasized the need for stringent occupational safety measures and monitoring programs for chemical exposure in industrial settings .

Summary Table of Findings

Application AreaFindings
EcotoxicologyBioaccumulation in aquatic species; endocrine disruption in wildlife
Human HealthClassified as probable carcinogen; linked to various cancers
Research Chemical UsesUsed in toxicological studies; environmental monitoring tool
Case StudiesDocumented impacts on Great Lakes fish populations; occupational health risks

Comparison with Similar Compounds

Positional Isomerism and Toxicity

The toxicity of PCDFs is highly dependent on chlorine substitution patterns, particularly lateral (2, 3, 7, 8) positions. For example:

  • 2,3,7,8-TCDF: This isomer is the most toxic PCDF, with potency comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). It binds strongly to the aryl hydrocarbon receptor (AhR), triggering downstream toxic effects such as immunotoxicity and carcinogenicity .
  • 1,2,3,7-TCDF: Lacking chlorine at the 8-position, this congener exhibits reduced AhR binding affinity. Quantitative studies show that lateral chlorination (e.g., 2,3,7,8-TCDF) enhances toxicity by orders of magnitude compared to non-lateral isomers like 1,2,3,7-TCDF .

Table 1: Comparative Binding Affinities and Toxic Equivalency Factors (TEFs)

Compound Relative AhR Binding Affinity TEF (WHO, 2005)
2,3,7,8-TCDF 1.0 (Reference) 0.1
1,2,3,7-TCDF 0.03–0.05* <0.001
1,3,4,7,8-Pentachlorodibenzofuran 0.12 0.05

*Derived from 3D-QSDAR modeling and experimental data .

Metabolic and Environmental Persistence

  • Hydroxylation and Metabolism: Chlorine positioning influences metabolic pathways. For 2,3,7,8-TCDF, hydroxylation occurs preferentially at unsubstituted positions adjacent to the ether bond (positions 4 and 6), leading to bioactive metabolites .
  • Dechlorination Pathways : Microbial dechlorination of higher chlorinated congeners (e.g., 1,2,3,4,7,8-hexachlorodibenzofuran) can yield 1,2,3,7-TCDF as a terminal product. This process alters environmental persistence and toxicity profiles .

Regulatory and Environmental Impact

  • 2,3,7,8-TCDF : Listed under the U.S. EPA’s Toxic Release Inventory (TRI) and classified as a persistent organic pollutant (POP) due to its high bioaccumulation and toxicity .
  • 1,2,3,7-TCDF: Not individually regulated but falls under broad categories for chlorinated dibenzofurans. Its lower TEF (<0.001) reflects minimal contribution to dioxin-like toxicity in environmental mixtures .

Key Research Findings

Receptor Binding and Structural Modeling

  • AhR Binding: 2,3,7,8-TCDF binds to AhR with an IC50 of 3.6 nM, comparable to TCDD. In contrast, 1,2,3,7-TCDF shows significantly weaker binding (IC50 > 100 nM), attributed to non-optimal chlorine spacing for receptor interaction .
  • 3D-QSDAR Analysis : Computational models reveal that lateral chlorination (e.g., 2,3,7,8-TCDF) maximizes molecular planarity and van der Waals interactions with AhR, whereas 1,2,3,7-TCDF’s steric hindrance reduces binding efficiency .

Ecotoxicological Data

  • Bioaccumulation : 2,3,7,8-TCDF accumulates in adipose tissue and liver at levels 10–100× higher than 1,2,3,7-TCDF in murine models, reflecting differences in lipid solubility and metabolic stability .
  • Toxicity in Aquatic Systems: 2,3,7,8-TCDF induces developmental abnormalities in fish at ng/L concentrations, while 1,2,3,7-TCDF requires µg/L doses for similar effects .

Biological Activity

1,2,3,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is known for its environmental persistence and potential toxicological effects. As a contaminant often associated with industrial processes and waste incineration, TCDF exhibits biological activity that impacts various physiological systems through mechanisms involving the aryl hydrocarbon receptor (AhR). This article reviews the biological activity of TCDF, focusing on its pharmacokinetics, cellular effects, and implications for human health based on diverse research findings.

Pharmacokinetics

The absorption and distribution of TCDF in biological systems are critical for understanding its toxicity. Research indicates that TCDF is readily absorbed following exposure, with significant accumulation in liver and adipose tissues. The half-life of TCDF in these tissues can vary, affecting its long-term biological impact.

Table 1: Pharmacokinetic Parameters of TCDF

ParameterValue
Absorption Rate~90% by 3 days
Half-life in Liver13.6 days
Half-life in Adipose24.5 days
Peak Concentration (Liver)4.7 ng/g at 3 days

TCDF exerts its biological effects primarily through activation of the AhR pathway. This receptor is involved in the regulation of various genes associated with xenobiotic metabolism, immune response, and cellular proliferation. Upon binding to TCDF, AhR translocates to the nucleus and modulates gene expression.

Key Findings:

  • Gene Expression Modulation : TCDF has been shown to alter the expression of hundreds of genes involved in metabolic processes and stress responses. For instance, it enhances the expression of cytochrome P450 enzymes that facilitate the breakdown of toxic compounds .
  • Impact on Glucose Metabolism : In human luteinizing granulosa cells, TCDF decreases glucose uptake and alters progesterone production through cAMP signaling pathways . This suggests potential implications for reproductive health.

Case Studies

Several studies have highlighted the adverse effects of TCDF on different biological systems:

  • Endocrine Disruption :
    • A study conducted on porcine granulosa cells indicated that TCDF treatment led to significant changes in gene expression related to follicular development and steroidogenesis . The treatment resulted in a decrease in progesterone production, which is critical for reproductive function.
  • Toxicological Assessment :
    • Research involving B6C3F1 mice demonstrated that low-dose exposures to TCDF resulted in measurable hepatic CYP1A1 enzymatic activity increases, indicating a dose-dependent response to environmental contaminants . This study underscores the importance of tissue dosimetry in assessing risks associated with chronic exposure.
  • Immune System Effects :
    • TCDF has been implicated in modulating immune responses. In vitro studies have shown alterations in cytokine production and immune cell function following exposure to TCDF, suggesting potential immunotoxicity .

Q & A

Q. How does the chlorination pattern of 1,2,3,7-TCDF influence its toxicity compared to other TCDF isomers?

  • Mechanistic Insight : The 1,2,3,7-substitution pattern determines binding affinity to the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity. Computational models (e.g., 3D-QSDAR) indicate that lateral chlorination (positions 2,3,7,8) enhances AhR binding, but 1,2,3,7-TCDF may exhibit intermediate potency compared to 2,3,7,8-TCDF .
  • Experimental Validation : Use in vitro reporter gene assays (e.g., DR-CALUX®) to quantify AhR activation, paired with metabolomics to assess downstream effects like hepatic steatosis .

Q. What environmental matrices are most prone to 1,2,3,7-TCDF accumulation?

  • Environmental Behavior : TCDFs accumulate in organic-rich sediments due to their hydrophobicity (log Kow >6). Grain size and organic carbon content (≥2%) in sediments correlate strongly with TCDF persistence, as shown in studies of the Houston Ship Channel .
  • Monitoring Strategy : Prioritize sediment cores from industrialized waterways and biota (e.g., filter-feeding mussels) for long-term monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for 1,2,3,7-TCDF?

  • Data Reconciliation Framework :
  • In Vitro Limitations : AhR binding assays may overestimate toxicity by ignoring metabolic detoxification (e.g., CYP1A-mediated oxidation).
  • In Vivo Complexity : Use targeted metabolomics to identify species-specific differences in hepatic lipid metabolism (e.g., steatosis in mice vs. adaptive responses in fish) .
    • Integrated Approach : Combine toxicogenomics (RNA-seq) with physiologically based pharmacokinetic (PBPK) modeling to quantify tissue-specific dosimetry .

Q. What experimental design considerations are critical for studying the photolytic degradation of 1,2,3,7-TCDF?

  • Degradation Protocols :
  • Solar Simulation : Use xenon arc lamps with UV filters to mimic solar radiation.
  • Thermal vs. Photolytic Pathways : Design flow reactors (e.g., Thermal Photolytic Reactor System) to isolate photolytic effects, as solar radiation enhances TCDF degradation at lower temperatures (200–400°C) compared to purely thermal processes (>600°C) .
    • Analytical Challenges : Monitor byproducts (e.g., lower chlorinated furans) via high-resolution GC-MS to confirm complete mineralization .

Q. How can isomer-specific analysis of TCDFs be improved in complex environmental mixtures?

  • Chromatographic Solutions :
  • Use SP-2331 or DB-5MS capillary columns for baseline separation of co-eluting isomers (e.g., 1,2,3,7-TCDF vs. 1,2,3,8-TCDF).
  • Validate with certified reference materials (CRMs) from suppliers like Wel Precision Standards .
    • Data Analysis : Apply principal component analysis (PCA) to correlate isomer profiles with contamination sources (e.g., industrial vs. combustion-derived TCDFs) .

Q. What role does 1,2,3,7-TCDF play in modulating immune responses, and how can this be mechanistically validated?

  • Immunotoxicity Pathways :
  • Inflammatory Markers : 1,2,3,7-TCDF downregulates IL-6 mRNA expression in immune cells, suggesting immunosuppressive effects. Validate via qPCR and cytokine ELISA in murine splenocytes .
  • Cross-Species Sensitivity : Compare dose-response curves across models (e.g., zebrafish embryos vs. mammalian macrophages) to assess ecological relevance .

Key Research Gaps

  • Isomer-Specific Toxicity : Limited data on 1,2,3,7-TCDF’s potency relative to 2,3,7,8-TCDF in human cell lines.
  • Degradation Byproducts : Lack of standardized methods to track photolytic byproducts in field studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,7-Tetrachlorodibenzofuran
Reactant of Route 2
1,2,3,7-Tetrachlorodibenzofuran

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